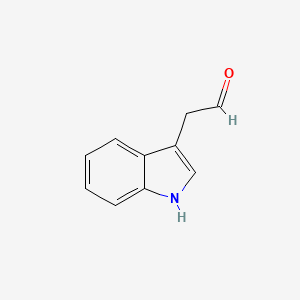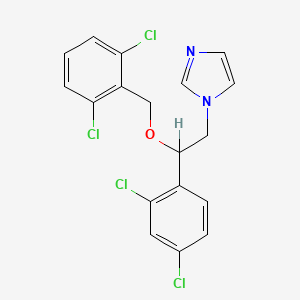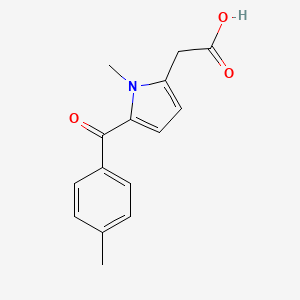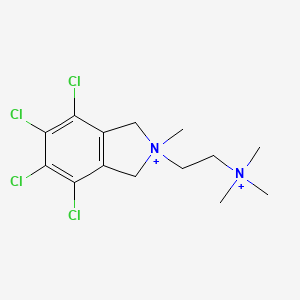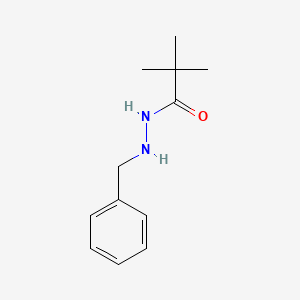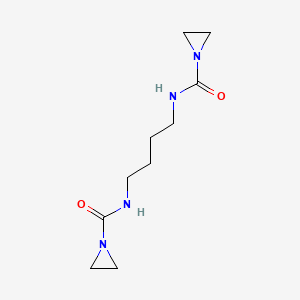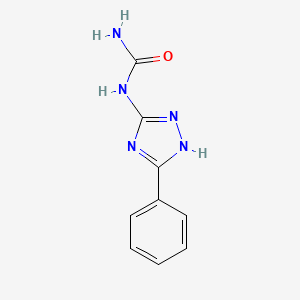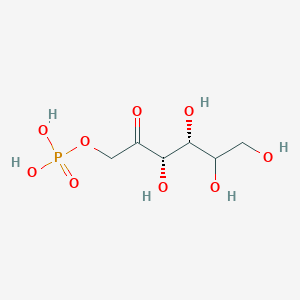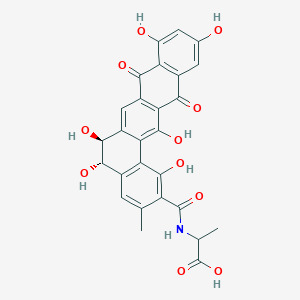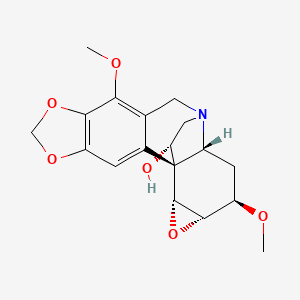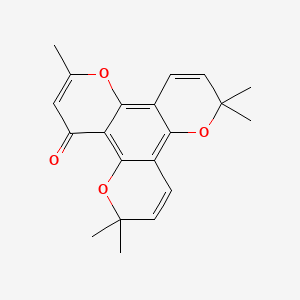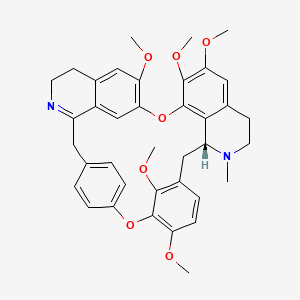![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]-7H-Purin-8-on CAS No. 29851-57-8](/img/structure/B1215949.png)
6-Azanyl-9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]-7H-Purin-8-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One, also known as 8-Oxoadenosine, is a modified nucleoside derived from adenosine. This compound features a purine base with an oxo group at the 8-position and an amino group at the 6-position, linked to a ribose sugar. It is of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities.
Wissenschaftliche Forschungsanwendungen
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for oxidative stress.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
Target of Action
The primary target of this compound is associated with the NAD kinase 1 from Listeria monocytogenes . This enzyme plays a crucial role in the regulation of NADP levels, which are essential for various biochemical reactions.
Mode of Action
It is believed to interact with its target enzyme, possibly influencing its activity and thus altering the balance of nadp levels within the cell .
Biochemical Pathways
The compound likely affects the biochemical pathways involving NADP. NADP is a coenzyme that is involved in various biochemical reactions, including those in the pentose phosphate pathway and lipid metabolism. Changes in NADP levels can therefore have significant downstream effects on these pathways .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target and the subsequent changes in NADP levels. This could potentially influence various cellular processes, including energy metabolism and redox reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall effectiveness .
Biochemische Analyse
Biochemical Properties
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is involved in several biochemical reactions. It interacts with enzymes such as NAD kinase, which is crucial for the phosphorylation of NAD to NADP . This interaction is essential for maintaining the balance of NAD/NADP in cells, which is vital for various metabolic processes. Additionally, this compound interacts with proteins like alpha1,3-fucosyltransferase, influencing glycosylation processes . These interactions highlight the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One on cells are profound. It influences cell signaling pathways by modulating the activity of enzymes and proteins it interacts with. For instance, its interaction with NAD kinase affects the NAD/NADP balance, impacting cellular metabolism and energy production . Furthermore, its role in glycosylation processes, through interaction with alpha1,3-fucosyltransferase, affects cell surface glycoproteins, influencing cell-cell communication and immune responses .
Molecular Mechanism
At the molecular level, 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NAD kinase, facilitating the phosphorylation process . This binding is crucial for the enzyme’s activity and, consequently, for the regulation of NAD/NADP levels in cells. Additionally, its interaction with alpha1,3-fucosyltransferase involves binding to the enzyme’s active site, influencing glycosylation patterns on cell surfaces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, necessitating careful monitoring in long-term studies.
Dosage Effects in Animal Models
The effects of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular metabolism without causing adverse effects . At higher doses, it can lead to toxicity, affecting cellular functions and causing adverse reactions . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is involved in several metabolic pathways. It participates in the NAD/NADP metabolism by interacting with NAD kinase . This interaction is crucial for maintaining the balance of these cofactors, which are essential for various metabolic processes. Additionally, the compound’s role in glycosylation processes influences the metabolism of glycoproteins and glycolipids .
Transport and Distribution
Within cells and tissues, 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cell membranes, ensuring its availability for biochemical reactions. The compound’s distribution within tissues is influenced by its interactions with binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, its presence in the nucleus suggests a role in regulating gene expression and other nuclear functions . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its proper localization and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Oxidation: Adenosine undergoes oxidation at the 8-position to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Industrial Production Methods
Industrial production of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors for batch-wise synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing chromatographic techniques and crystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the ribose moiety.
Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride (NaBH₄).
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Further oxidized nucleosides.
Reduction Products: Reduced forms of the nucleoside with altered functional groups.
Substitution Products: Derivatives with substituted amino groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: The parent compound, lacking the oxo and amino modifications.
8-Oxo-2’-deoxyadenosine: A deoxyribonucleoside analog with similar oxidative modifications.
Inosine: Another purine nucleoside with different functional groups.
Uniqueness
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is unique due to its specific modifications at the 6 and 8 positions, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
29851-57-8 |
|---|---|
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13) |
InChI-Schlüssel |
UEHOMUNTZPIBIL-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |
Synonyme |
8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


